molecular formula C22H19ClN4O3 B2924888 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946378-14-9

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2924888
CAS No.: 946378-14-9
M. Wt: 422.87
InChI Key: MKXNEXLQKXWGDT-UHFFFAOYSA-N
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Description

The compound 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring an oxazole core substituted with a nitrile group at position 2. The oxazole ring is further modified at position 5 with a piperazine moiety bearing a 2-chlorobenzoyl group and at position 2 with a 2-methoxyphenyl substituent. The 2-chlorobenzoyl group may enhance lipophilicity and binding affinity, while the 2-methoxyphenyl substituent could influence electronic properties and solubility .

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-9-5-3-7-16(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXNEXLQKXWGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group and the formation of the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The products formed from these reactions depend on the reagents and conditions used. .

Scientific Research Applications

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Fluorinated Benzoyl Analogs

Compound : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

  • Structural Differences : The benzoyl group is substituted with fluorine instead of chlorine at the ortho position, and the methoxyphenyl group is at position 3 rather than 2.
  • Implications: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions compared to chlorine.

Methylbenzoyl and Fluorophenyl Derivatives

Compound : 2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

  • Structural Differences : Features a 3-methylbenzoyl group on the piperazine and a 2-fluorophenyl substituent on the oxazole.
  • Implications: The methyl group on the benzoyl moiety increases hydrophobicity, which might improve membrane permeability.

Pyrrole-Based Analogs

Compound : 5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile

  • Structural Differences : Replaces the oxazole core with a pyrrole ring and substitutes the 2-methoxyphenyl group with a 4-fluorophenylpiperazine.
  • Implications : The pyrrole core may engage in different hydrogen-bonding interactions. The 4-fluorophenylpiperazine could enhance selectivity for serotonin receptors, as seen in ligands like 18F-Mefway .

Sulfonylphenyl and Methylpiperazine Derivatives

Compound : 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

  • Structural Differences : Incorporates a sulfonylphenyl group and a methylpiperazine instead of the chlorobenzoyl and methoxyphenyl groups.
  • The methylpiperazine reduces basicity, which might alter pharmacokinetic properties such as half-life .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Aryl Substituent Molecular Formula Molecular Weight Key Properties/Effects Reference
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile Oxazole 2-Chlorobenzoyl 2-Methoxyphenyl C22H18ClN4O3 437.86 High lipophilicity, potential CNS activity -
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile Oxazole 2-Fluorobenzoyl 3-Methoxyphenyl C22H18FN4O3 421.41 Reduced steric hindrance, enhanced solubility
2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile Oxazole 3-Methylbenzoyl 2-Fluorophenyl C22H19FN4O2 390.40 Increased metabolic stability
5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile Pyrrole 4-Fluorophenylpiperazine 3-Chlorothiophen-2-yl C19H15ClFN4S 401.87 Serotonin receptor affinity
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile Oxazole Methylpiperazine Sulfonylphenyl C21H27N5O3S 429.54 Enhanced solubility, reduced basicity

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (in the target compound) and fluorine (in analogs) exhibit contrasting electronic effects, influencing binding to targets like 5-HT1A receptors. Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size improves van der Waals interactions .
  • Aryl Substituent Position : The 2-methoxyphenyl group in the target compound provides steric hindrance that may limit off-target interactions compared to 3-methoxyphenyl or fluorophenyl analogs .
  • Core Heterocycle Variations : Oxazole-based compounds generally exhibit higher metabolic stability than pyrrole derivatives due to reduced susceptibility to oxidative degradation .

Biological Activity

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Intermediate : This is often achieved through a Mannich reaction, combining formaldehyde, a secondary amine, and a ketone or aldehyde.
  • Introduction of the Benzoyl Group : The piperazine intermediate is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
  • Formation of the Oxazole Ring : Cyclization occurs involving an α-haloketone and an amide to create the oxazole structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit acetylcholinesterase, affecting neurotransmitter levels.
  • Receptor Modulation : The compound has been studied for its potential as a receptor agonist or antagonist, influencing various signaling pathways.

Therapeutic Applications

Research indicates several promising therapeutic applications:

  • Anticancer Activity : The compound has shown potential in targeting cancer cells through specific molecular interactions, leading to apoptosis in malignant cells.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its use as an antimicrobial agent .

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens:

PathogenMIC (µg/ml)
Staphylococcus aureus10
Escherichia coli5
Candida albicans8
Pseudomonas aeruginosa12

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The study highlighted that the mechanism involved apoptosis induction and modulation of cell cycle progression .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics like ampicillin and ciprofloxacin. This suggests that it may be useful in treating infections caused by multidrug-resistant organisms .

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